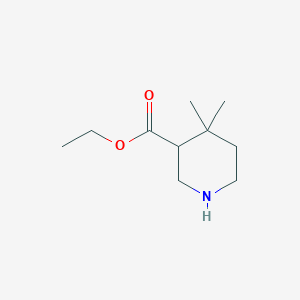

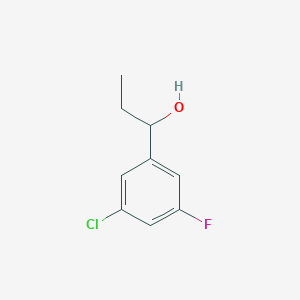

![molecular formula C11H14N4OS B2877310 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 543694-80-0](/img/structure/B2877310.png)

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several steps. The basic nucleus is prepared by cyclization of potassium salt with hydrazine hydrate . This compound can then be subjected to addition reactions with different aldehydes to synthesize Schiff bases . These can be further cyclized by treating with thioglycolic acid .

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior

Research conducted by Fotouhi, Hajilari, and Heravi (2002) studied the electrochemical behavior of thiotriazoles, including derivatives similar to 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The study highlighted the oxidation mechanisms and redox behavior of these compounds, providing insights into their electrochemical applications Electroanalysis.

Antimicrobial Activities

Bektaş et al. (2010) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, including structures related to 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, showed potential as antimicrobial agents against various microorganisms, indicating their importance in developing new therapeutic agents Molecules.

Antioxidant and Enzyme Inhibition

Pillai et al. (2019) reported the synthesis, characterization, and evaluation of compounds containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities. This research underscores the potential of triazole derivatives in treating oxidative stress-related diseases and managing diabetes through enzyme inhibition Journal of Molecular Structure.

Corrosion Inhibition

Chauhan et al. (2019) explored the use of amino-triazole-thiol derivatives as corrosion inhibitors for metals in saline environments. Their findings revealed high corrosion inhibition efficiency, suggesting the compound's application in protecting metal surfaces from corrosive damage Journal of Molecular Liquids.

Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives and tested them for analgesic and antioxidant activities. The study indicates the potential therapeutic applications of these compounds in pain management and oxidative stress reduction Annales pharmaceutiques francaises.

Eigenschaften

IUPAC Name |

4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-7-4-3-5-8(2)10(7)16-6-9-13-14-11(17)15(9)12/h3-5H,6,12H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKHNHDGPWCQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322577 |

Source

|

| Record name | 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24830814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

543694-80-0 |

Source

|

| Record name | 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)

![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)